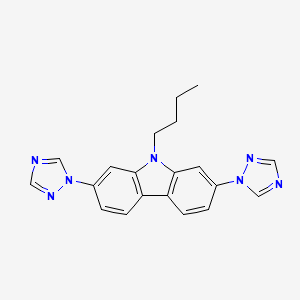
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as carbazole and 1H-1,2,4-triazole derivatives.
Functionalization: The carbazole core is functionalized at the 2 and 7 positions with 1H-1,2,4-triazole groups through nucleophilic substitution reactions.
Butylation: The 9-position of the carbazole is then butylated using butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole can be used as a building block for the synthesis of more complex molecules and materials.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.
Medicine
In medicine, derivatives of carbazole are often explored for their therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.
Industry
In industry, carbazole derivatives are used in the production of dyes, pigments, and organic semiconductors for electronic devices.
Mecanismo De Acción
The mechanism of action of 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Butylcarbazole: Lacks the triazole groups, making it less versatile in terms of chemical reactivity.
2,7-Di(1H-1,2,4-triazol-1-yl)-9H-carbazole: Similar structure but without the butyl group, which may affect its solubility and biological activity.
Uniqueness
The presence of both butyl and triazole groups in 9-Butyl-2,7-di(1H-1,2,4-triazol-1-yl)-9H-carbazole makes it unique, offering a combination of properties that can be tailored for specific applications in various fields.
Propiedades
Fórmula molecular |
C20H19N7 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
9-butyl-2,7-bis(1,2,4-triazol-1-yl)carbazole |
InChI |
InChI=1S/C20H19N7/c1-2-3-8-25-19-9-15(26-13-21-11-23-26)4-6-17(19)18-7-5-16(10-20(18)25)27-14-22-12-24-27/h4-7,9-14H,2-3,8H2,1H3 |
Clave InChI |
DVFOETKYEJJNSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=CC(=C2)N3C=NC=N3)C4=C1C=C(C=C4)N5C=NC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


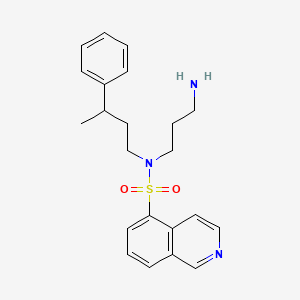
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
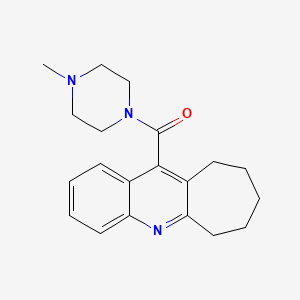
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
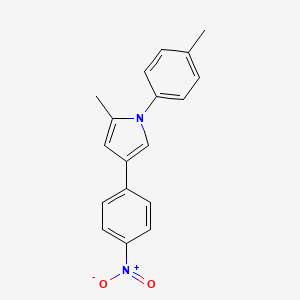
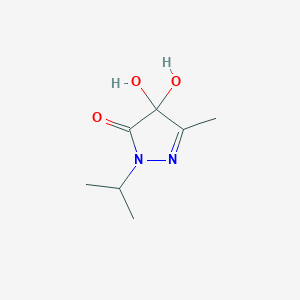
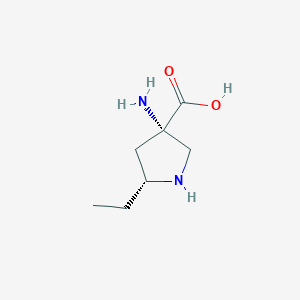
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
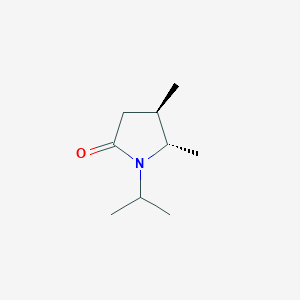
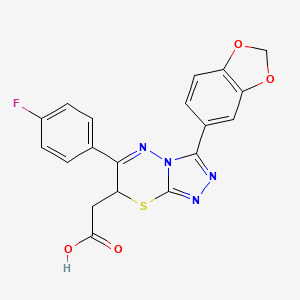



![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
